2-Chloro-6-methylquinoxaline
Overview
Description
2-Chloro-6-methylquinoxaline is a chemical compound with the molecular formula C9H7ClN2 . It is a light-red to brown solid and has a molecular weight of 178.62 .
Molecular Structure Analysis
The InChI code for 2-Chloro-6-methylquinoxaline is 1S/C9H7ClN2/c1-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3
. This indicates the presence of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms in the molecule .
Physical And Chemical Properties Analysis
2-Chloro-6-methylquinoxaline is a solid at room temperature . It has a molecular weight of 178.62 .
Scientific Research Applications
Antimicrobial Activity
2-Chloro-6-methylquinoxaline: has been identified as a core structure around which various molecular transformations can be performed to optimize antimicrobial activity . This compound is part of a broader class of quinoxaline derivatives that exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties .
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives, including 2-Chloro-6-methylquinoxaline , have been studied for their anti-cancer and anti-proliferative activities. These compounds target various receptors and microorganisms, potentially inhibiting the growth of cancerous cells .
Anti-Tuberculosis Activity
The structural framework of 2-Chloro-6-methylquinoxaline allows for the synthesis of compounds with potent anti-tuberculosis properties. Research has shown that certain quinoxaline derivatives are effective against strains of tuberculosis .
Anti-Leishmanial Activity
Some derivatives of 2-Chloro-6-methylquinoxaline have shown potent activity against leishmanial strains. This suggests its potential use in developing treatments for leishmaniasis, a disease caused by parasites of the genus Leishmania .
Anti-Inflammatory Activity
Quinoxaline derivatives are also being explored for their anti-inflammatory properties2-Chloro-6-methylquinoxaline could serve as a starting point for the development of new anti-inflammatory agents .
Advanced Glycation End-Product (AGE) Inhibition
2-Chloro-6-methylquinoxaline: may play a role in inhibiting the formation of AGEs, which are implicated in the progression of age-related diseases. This is due to its potential to interfere with reactive glycating agents like Methylglyoxal (MG) .
Drug Discovery & Development
The versatility of 2-Chloro-6-methylquinoxaline in drug discovery is notable. Its incorporation into various pharmaceuticals can lead to the development of novel drugs with a wide spectrum of biological importance .
Chemical Synthesis & Green Chemistry
2-Chloro-6-methylquinoxaline: can be synthesized using principles of green chemistry, making it an environmentally friendly option for chemical synthesis in pharmaceutical and industrial applications .
Safety and Hazards
Future Directions
Quinoxaline derivatives, such as 2-Chloro-6-methylquinoxaline, have been a subject of extensive research due to their wide range of physicochemical and biological activities . They have been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . This suggests a promising future for further development and applications of 2-Chloro-6-methylquinoxaline and similar compounds .
Mechanism of Action
Target of Action
Quinoxalines, the class of compounds to which 2-chloro-6-methylquinoxaline belongs, are known to interact with various biological targets .
Mode of Action
Quinoxalines are known to undergo acid-catalyzed rearrangements when exposed to nucleophilic reactants, leading to biheterocyclic systems . This suggests that 2-Chloro-6-methylquinoxaline may interact with its targets in a similar manner.
Biochemical Pathways
Quinoxalines are known to be involved in various biochemical processes .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a permeant of the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Quinoxalines are known to have a broad spectrum of biological activities .
properties
IUPAC Name |
2-chloro-6-methylquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDZKKIHTFOAEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506877 | |
Record name | 2-Chloro-6-methylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methylquinoxaline | |
CAS RN |
55687-00-8 | |
Record name | 2-Chloro-6-methylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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